methyl 6-chloro-2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
Methyl 6-chloro-2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,2-thiazine ring fused to a benzene moiety, with a 1,1-dioxide functional group. The structure includes a 6-chloro substituent on the benzene ring, a 4-phenyl group, and a 2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl) side chain. This compound belongs to a class of molecules known for diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
Properties
IUPAC Name |
methyl 6-chloro-2-[2-(2,4-difluoroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF2N2O5S/c1-34-24(31)23-22(14-5-3-2-4-6-14)17-11-15(25)7-10-20(17)35(32,33)29(23)13-21(30)28-19-9-8-16(26)12-18(19)27/h2-12H,13H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJBZNABMVAIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-chloro-2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and potential applications in pharmacology.
Chemical Structure and Properties
The compound belongs to a class of benzothiazine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
This compound features a chloro substituent and a difluorophenyl group, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler benzothiazine derivatives. A common method includes the reaction of substituted anilines with appropriate carboxylic acid derivatives under controlled conditions to yield the target compound with high purity and yield .
Antimicrobial Activity
Research has indicated that benzothiazine derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed inhibition against various bacterial strains, suggesting that this compound may also possess similar activity .
Anti-inflammatory Effects
Benzothiazine derivatives are often explored for their anti-inflammatory effects. Compounds structurally similar to the target molecule have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests a potential mechanism by which this compound could exert therapeutic effects in inflammatory diseases .
Anticancer Potential
Recent studies have highlighted the anticancer potential of benzothiazine derivatives. For instance, compounds with similar scaffolds have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound remains to be fully elucidated but is anticipated to be promising based on structural activity relationships observed in related compounds .
Case Studies
A comparative study on the biological activities of various benzothiazine derivatives revealed that modifications at the phenyl ring and nitrogen atom significantly impacted their efficacy against specific targets. The study utilized in vitro assays to measure the compound's effectiveness against microbial and cancerous cells .
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Antimicrobial | 15 | E. coli |
| Compound B | Anticancer | 20 | HeLa |
| Methyl 6-Chloro Compound | TBD | TBD | TBD |
Scientific Research Applications
Structural Characteristics
- IUPAC Name : Methyl 6-chloro-2-[2-(2,4-difluoroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
- Canonical SMILES :
COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds can inhibit various bacterial strains. Preliminary evaluations suggest that methyl 6-chloro compound may also possess similar antimicrobial activity.
Anti-inflammatory Effects
Benzothiazine derivatives are often investigated for their anti-inflammatory effects. Compounds structurally similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic effects in inflammatory diseases.
Anticancer Potential
Recent studies have highlighted the anticancer potential of benzothiazine derivatives. For instance, compounds with similar scaffolds have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific anticancer activity of this compound is yet to be fully elucidated but is anticipated to be promising based on structural activity relationships observed in related compounds.
Case Studies and Comparative Analysis
A comparative study on the biological activities of various benzothiazine derivatives revealed that modifications at the phenyl ring and nitrogen atom significantly impacted their efficacy against specific targets. The study utilized in vitro assays to measure effectiveness against microbial and cancerous cells.
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Antimicrobial | 15 | E. coli |
| Compound B | Anticancer | 20 | HeLa |
| Methyl 6-Chloro Compound | TBD | TBD | TBD |
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs of the target compound include:
Key Observations :
- Electron-Withdrawing vs.
- Side Chain Flexibility: The 2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl) chain in the target compound may increase steric bulk, affecting binding affinity to biological targets compared to simpler substituents like allyl or benzoyl groups .
- Crystal Packing : Intramolecular hydrogen bonds (e.g., O–H⋯O in ) and π-π stacking (due to the 4-phenyl group) contribute to the stability of the target compound’s solid-state structure.
Q & A
Synthesis and Characterization
Basic Question: Q. 1.1 How can researchers optimize the synthesis of methyl 6-chloro-2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide to improve yield and purity? Methodological Answer: Optimization involves:
- Reaction Conditions : Use reflux conditions in anhydrous CH₂Cl₂ under nitrogen to minimize side reactions, as demonstrated in analogous thiazole syntheses .
- Purification : Employ reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the target compound .
- Characterization : Validate purity via ¹H/¹³C NMR for structural confirmation and elemental analysis for stoichiometric consistency .
Advanced Question: Q. 1.2 What strategies are effective in resolving contradictions between predicted and observed stereochemical outcomes during the synthesis of this compound? Methodological Answer:
- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals and analyzing the crystal lattice, as applied to structurally related benzothiazine derivatives .
- Computational Modeling : Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts to validate stereochemistry .
Biological Activity Evaluation
Basic Question: Q. 2.1 What methodological considerations are critical when evaluating the in vitro biological activity of this compound against cancer cell lines? Methodological Answer:
- Cell Line Selection : Use panels of cancer cell lines (e.g., MCF-7, HeLa) to assess broad-spectrum activity, as done for imidazo-thiazole analogs .
- Dose-Response Curves : Calculate IC₅₀ values using MTT assays with triplicate technical replicates to ensure reproducibility .
Advanced Question: Q. 2.2 How can researchers address discrepancies between in vitro and in vivo efficacy data for this benzothiazine derivative? Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS to identify metabolic instability .
- Formulation Adjustments : Encapsulate the compound in liposomes to enhance solubility and target tissue delivery, as shown for sulfonamide derivatives .
Structure-Activity Relationship (SAR) Studies
Basic Question: Q. 3.1 What structural modifications of the 2,4-difluorophenyl group have been explored to establish preliminary SAR? Methodological Answer:
- Substituent Variation : Replace 2,4-difluorophenyl with 3-chloro-4-methoxyphenyl to assess electronic effects on bioactivity, as seen in benzothiazole-carboxamide analogs .
- Bioisosteric Replacement : Substitute the amide group with sulfonamide to evaluate hydrogen-bonding requirements, using methods from thiazinan-4-one studies .
Advanced Question: Q. 3.2 How do electronic effects of the 6-chloro substituent influence the compound's interaction with biological targets? Methodological Answer:
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using Schrödinger Suite to identify halogen-bonding contributions .
- Electrostatic Potential Maps : Generate maps via Gaussian09 to correlate chloro substituent electronegativity with binding affinity trends .
Data Contradiction Analysis
Basic Question: Q. 4.1 What analytical techniques are recommended to resolve purity discrepancies between HPLC and elemental analysis results? Methodological Answer:
- Complementary Techniques : Combine mass spectrometry (HRMS) with 2D NMR (COSY, HSQC) to detect trace impurities undetected by HPLC .
- Thermogravimetric Analysis (TGA) : Rule out hydrate formation, which may skew elemental analysis data .
Advanced Question: Q. 4.2 How can computational modeling reconcile observed bioactivity data with predicted binding affinities for this compound? Methodological Answer:
- Free-Energy Perturbation (FEP) : Calculate relative binding free energies for analogs with divergent bioactivities .
- Machine Learning : Train SAR models on datasets of structurally related benzothiadiazines to predict outliers .
Stability and Degradation Pathways
Basic Question: Q. 5.1 What experimental protocols are used to assess the hydrolytic stability of the methyl ester group under physiological conditions? Methodological Answer:
- Simulated Hydrolysis : Incubate the compound in phosphate buffer (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via UPLC-MS .
- Stabilization Strategies : Co-crystallize with cyclodextrins to protect ester groups, as validated for labile carboxylate esters .
Advanced Question: Q. 5.2 What mechanistic insights explain the pH-dependent degradation pathways of this compound's sulfone group? Methodological Answer:
- Kinetic Studies : Perform pseudo-first-order degradation experiments at varying pH levels (2–10) to identify nucleophilic attack mechanisms .
- Isotope Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation into sulfone degradation products via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
